molecular formula C8H6BrF3O2 B1526647 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene CAS No. 1049730-91-7

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

Cat. No. B1526647
M. Wt: 271.03 g/mol
InChI Key: MWWJZKUPSAEIOT-UHFFFAOYSA-N
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Description

“2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6BrF3O2 . It is a colorless to yellow liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene” is represented by the InChI code: 1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.03 . It is a colorless to yellow liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound's structure suggests it might be useful in synthetic chemistry, particularly in the formation of more complex molecules. For instance, Schlosser and Castagnetti (2001) discussed the generation and trapping of intermediates derived from bromo-trifluoromethoxy benzene compounds, highlighting their potential in creating novel naphthalenes and naphthols through aryne routes. This indicates that 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene could serve as a precursor or intermediate in synthesizing new aromatic compounds with potential applications in materials science, pharmaceuticals, and organic electronics (Schlosser & Castagnetti, 2001).

Material Science Applications

Compounds with bromo, methoxy, and trifluoromethoxy groups have been utilized in material science, particularly in the development of organic electronic materials. Kubo et al. (2005) discussed incorporating π-conjugated polymers into silica, forming composites that might influence the development of advanced materials with unique electronic properties. This suggests that 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene could potentially be used in the development of new materials for electronic applications, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells (Kubo et al., 2005).

Organic Synthesis

Marrec et al. (2010) described a method for direct trifluoromethoxylation of aliphatic substrates, which could be related to the reactivity of compounds like 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene in organic synthesis. Such compounds could serve as reagents or building blocks in introducing trifluoromethoxy groups into organic molecules, enhancing their properties for various applications, including pharmaceuticals and agrochemicals (Marrec et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-4-methoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWJZKUPSAEIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727205
Record name 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene

CAS RN

1049730-91-7
Record name 2-Bromo-4-methoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-Bromo-4-trifluoromethoxy-phenol (20.0 g, 82.6 mol) and potassium carbonate (46.3 g, 330.4 mmol) in acetone (600 ml) was added drop-wise iodomethane (46.9 g, 330.4 mmol) under an atmosphere of nitrogen. The resulting mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature then filtered and the filtrate was evaporated in vacuo to afford the title compound as a colourless oil (19.8 g, 93%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
46.9 g
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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